molecular formula C8H7F3O B1197755 1-Phenyl-2,2,2-trifluoroethanol CAS No. 340-05-6

1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755
CAS No.: 340-05-6
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-UHFFFAOYSA-N
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Description

1-Phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C8H7F3O. It is a colorless liquid with a characteristic aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable reagent in organic synthesis and various scientific applications .

Scientific Research Applications

1-Phenyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is employed in studies involving enzyme inhibition and protein folding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

1-Phenyl-2,2,2-trifluoroethanol plays a significant role in biochemical reactions, particularly in stabilizing alpha helices in proteins. It forms complexes with Lewis bases such as tetrahydrofuran (THF) or pyridine through hydrogen bonding, yielding 1:1 adducts . This compound interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been shown to stabilize the alpha-helical structure of peptides by preferentially aggregating around them, displacing water, and providing a low dielectric environment that favors intrapeptide hydrogen bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Research has shown that this compound is toxic to blood, the reproductive system, bladder, brain, upper respiratory tract, and eyes . It has also been identified as a testicular toxicant in rats and dogs . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules through hydrogen bonding and its role as a hard Lewis acid. It stabilizes alpha helices in proteins by forming complexes with Lewis bases and displacing water molecules . This stabilization is crucial for maintaining the structural integrity of proteins and peptides. Additionally, this compound’s acceptor properties, as discussed in the ECW model, contribute to its biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound forms stable adducts with water molecules, which can influence its stability and degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can cause toxic or adverse effects. For example, it has been shown to be a testicular toxicant in rats and dogs at higher doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroethanol in the presence of a catalyst. Another method includes the reduction of 1-phenyl-2,2,2-trifluoroacetone using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes distillation and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trifluoromethyl group combined with a phenyl ring, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909418
Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

340-05-6, 340-06-7, 10531-50-7, 340-04-5
Record name 2,2,2-Trifluoro-1-phenylethanol
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Record name (1)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (S)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (R)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name 340-05-6
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Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Record name (±)-α-(trifluoromethyl)benzyl alcohol
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Record name α-(Trifluoromethyl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

To 0.02 g of the aforementioned wet bodies was added 500 μl of 50 mM phosphate buffer (pH 7.0) containing 1% 2,2,2-trifluoroacetophenone and 5% 2-propanol, followed by stirring at 30° C. for 18 hours. Then, after adding 500 μl of ethyl acetate to the reaction mixture, the mixture was subjected to centrifugal separation to obtain the organic phase. The organic phase was subjected to an analysis of the content by way of gas chromatography under the following condition. 2,2,2-Trifluoro-1-phenylethanol was produced at a ratio of 49.4% based on the amount of 2,2,2-trifluoroacetophenone used in the reaction. Furthermore, optical purity of 2,2,2-trifluoro-1-phenylethanol in the organic phase was measured under the following condition. The (S)-form of 99% e.e. was demonstrated.
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Synthesis routes and methods II

Procedure details

Benzaldehyde was reacted with trifluoromethyltrimethylsilane as in Example 10. After a reaction time of 5 hours, 20 ml of water were added, and the reaction mixture was heated briefly to 80° C. 50 ml of hexane were then added. The reaction mixture was then extracted twice with 100 ml of water, and the resultant organic phase was dried over Na2SO4. On distillation of the crude product, 15.4 g (88% yield) of 1-phenyl-2,2,2-trifluoroethanol (boiling point 68°-69° C./6 mbar) were obtained.
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Synthesis routes and methods III

Procedure details

In Example 20, by using tin chloride instead of zinc powder, trifluoromethyl was caused to react with trifluoromethyl iodide (SnCl2), as in the case of the Example 20, and CF3SnCl2I was obtained. Consecutively, as in the case of the Example 20, CF3SnCl2I was put into a flask together with benzaldehyde and dimethylformamide, and subjected to reaction under the action of ultrasonic waves, and the product extracted from an oil layer generated was hydrolyzed, thereby phenyltrifluoromethylcarbinol was obtained.
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CF3SnCl2I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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